

An In-depth Technical Guide to the Discovery and Chemical Structure of Sar405

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Compound of Interest

Compound Name: Sar405

Cat. No.: B15604722

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Audience: Researchers, scientists, and drug development professionals.

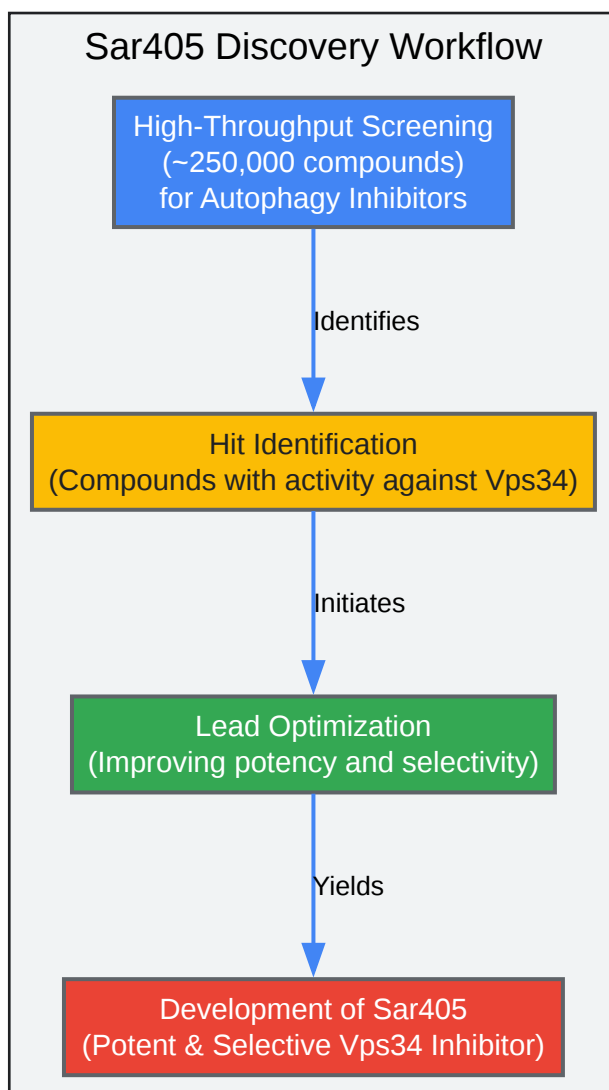
Core Focus: This document provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of **Sar405**, a first-in-class, potent, and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.

Discovery of Sar405

The discovery of **Sar405** stemmed from a dedicated search for inhibitors of autophagy, a cellular self-digestion process implicated in various diseases, including cancer.[1][2]

Researchers initiated a high-throughput screening (HTS) of a large compound library to identify molecules that could block autophagy.[2] This screening led to the identification of a series of compounds with activity against the lipid kinase Vps34 (PIK3C3), a critical component in the initiation of autophagosome formation.[2]

Following the initial hits, a process of chemical optimization was undertaken to improve potency, selectivity, and drug-like properties. This lead optimization effort culminated in the development of **Sar405**, a low molecular mass kinase inhibitor characterized by its high potency and remarkable selectivity for Vps34 over other lipid and protein kinases.[1][3]



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Caption: Workflow illustrating the discovery process of **Sar405**.

Chemical Structure and Properties

Sar405 is a small molecule that is ATP-competitive.[4] Its unique structure allows it to bind with high affinity and specificity to the ATP-binding cleft of human Vps34.[5] Structural analysis reveals that **Sar405** engages with features within the Vps34 binding site that are not conserved in class I and II PI3Ks or the related mTOR kinase, which accounts for its exquisite selectivity. [2]

Chemical Identifiers

Property	Value
Formal Name	(8S)-9-[(5-chloro-3-pyridinyl)methyl]-6,7,8,9-tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one[6]
CAS Number	1523406-39-4[4][5]
Molecular Formula	C ₁₉ H ₂₁ ClF ₃ N ₅ O ₂ [5][6]
Formula Weight	443.85 g/mol [5][7]
SMILES	<chem>C[C@H]1N(C(N=C2N3CC--INVALID-LINK--N2CC4=CN=CC(Cl)=C4)=CC3=O)CCOC1</chem> [6]
InChI	InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1[8]
InChIKey	SPDQRCUBFSRAFI-DOMZBBRYSA-N[8]

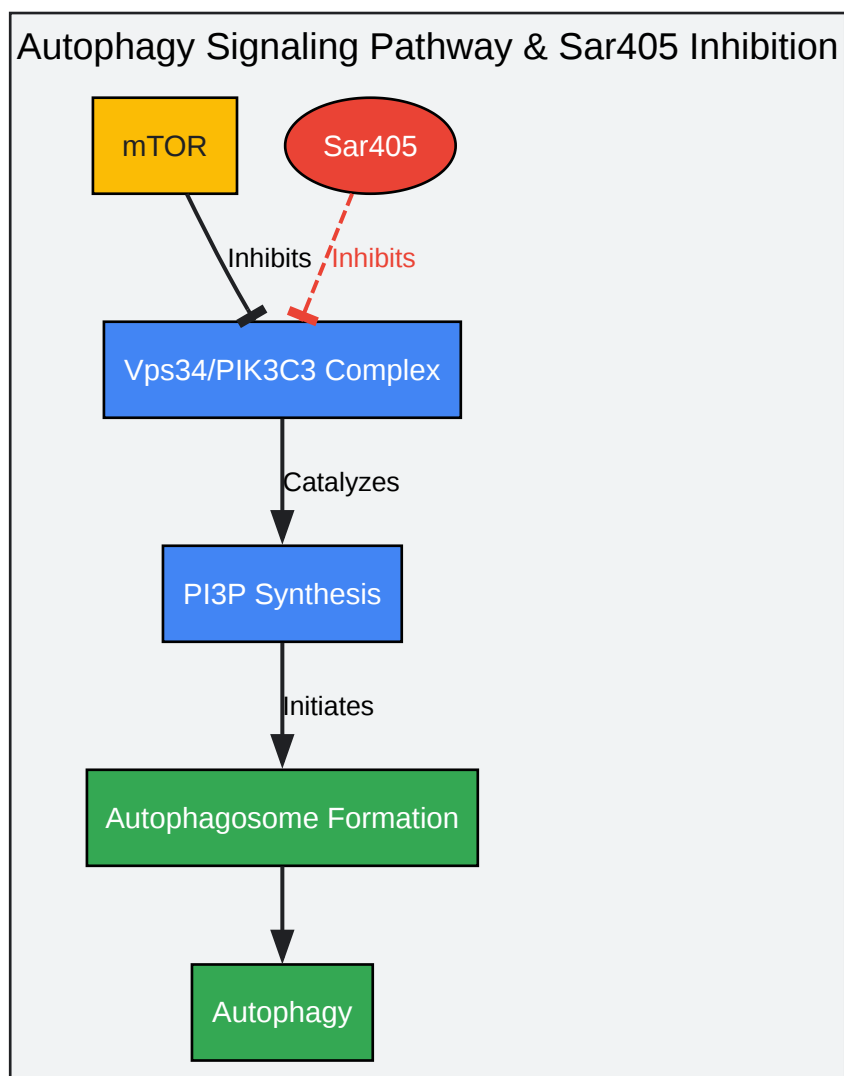
Physicochemical Properties

Property	Value
Appearance	Off-white powder[8]
Purity	≥98%[6]
Solubility	Soluble in DMSO (≥22.19 mg/mL), Ethanol (≥32.25 mg/mL with sonication). Insoluble in water.[5]
Storage	Store at -20°C[5]

Mechanism of Action and Signaling Pathway

Sar405 is a first-in-class, selective, and ATP-competitive inhibitor of the Vps34 kinase.[4][7] Vps34 is the sole class III PI3K and is essential for the initiation of autophagy. It forms a complex with Beclin 1 and other proteins to produce phosphatidylinositol 3-phosphate (PI3P) on cellular membranes.[9] This PI3P serves as a docking site for effector proteins that drive the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation.

By inhibiting Vps34, **Sar405** blocks the synthesis of PI3P.[9] This disruption prevents the formation of autophagosomes, thereby inhibiting the autophagy process.[1][2] This inhibition occurs both under basal conditions and when autophagy is induced by stimuli such as starvation or the inhibition of mTOR (mechanistic target of rapamycin), a key negative regulator of autophagy.[1][3] Furthermore, inhibiting Vps34's catalytic activity with **Sar405** disrupts vesicle trafficking from late endosomes to lysosomes, impairing lysosomal function.[1][3][5]



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Caption: **Sar405** inhibits Vps34, blocking a key step in autophagy.

Biochemical and Cellular Activity

Sar405 is characterized by its high potency against Vps34 and its strong activity in cellular models of autophagy. It demonstrates a significant degree of selectivity, with no meaningful activity against other PI3K isoforms or mTOR at concentrations where it potently inhibits Vps34.^{[5][7]}

Parameter	Value	Assay/System
Vps34 IC ₅₀ (Biochemical)	1.0 - 1.2 nM[4][7]	Phosphorylation of PtdIns by human recombinant Vps34
Binding Equilibrium Constant (KD)	1.5 nM[1][7]	Biophysical binding assay with recombinant Vps34
Residence Half-Life (t _{1/2})	3.8 min[7]	Dissociation rate constant measurement
Cellular Autophagy IC ₅₀	27 nM[1]	GFP-FYVE HeLa cells (on-target activity)
Cellular Autophagy IC ₅₀	42 nM[4][10]	Autophagosome formation (mTOR inhibition-induced)
Cellular Autophagy IC ₅₀	419 nM[4][10]	GFP-LC3 puncta formation (starvation-induced)
Selectivity vs. Class I/II PI3Ks & mTOR	>10,000 nM[6][7]	Kinase activity assays

Experimental Protocols

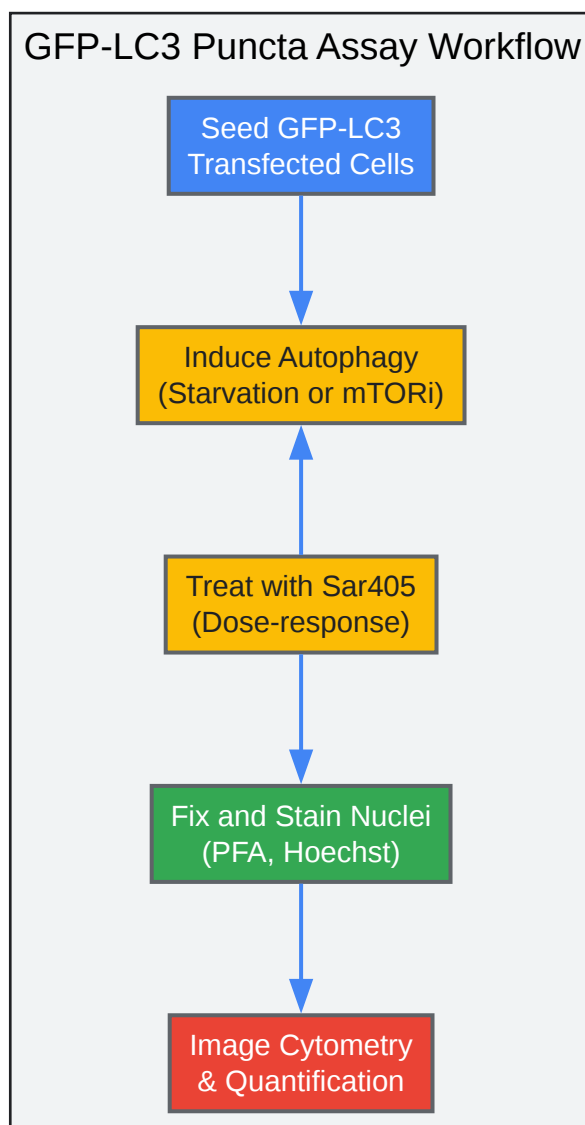
The characterization of **Sar405** involved several key biochemical and cellular assays to determine its potency, mechanism, and selectivity.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

This assay visualizes and quantifies the formation of autophagosomes.

- Cell Culture: GFP-LC3 transfected HeLa or H1299 cells are cultured in standard growth medium.[4]
- Induction of Autophagy: Autophagy is induced by either nutrient starvation (incubation in Earle's Balanced Salt Solution - EBSS) for 2 hours or by treatment with an mTOR inhibitor (e.g., 1 μ M AZD8055) for 4 hours in fed conditions.[4][7]

- **Inhibitor Treatment:** Cells are co-treated with varying concentrations of **Sar405** or a DMSO vehicle control during the autophagy induction period.
- **Fixation and Staining:** Following treatment, cells are fixed with 4% paraformaldehyde (PFA). Nuclei are counterstained with a fluorescent dye such as Hoechst 33342.^[7]
- **Imaging and Analysis:** Fluorescence is analyzed using an automated imaging cytometer. Cells are scored as positive for autophagy when a threshold number of distinct green fluorescent puncta (representing GFP-LC3 localized to autophagosomes) are detected per cell (e.g., >4 spots/cell). The IC₅₀ is calculated based on the dose-dependent decrease in the percentage of positive cells.^[7]



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Caption: Experimental workflow for the GFP-LC3 autophagy assay.

LC3 Conversion Assay (Western Blot)

This biochemical method confirms autophagy inhibition by measuring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

- **Cell Culture and Treatment:** Wild-type HeLa or H1299 cells are treated as described above to induce autophagy in the presence of varying concentrations of **Sar405**.
- **Protein Extraction:** Cells are lysed, and total protein is collected and quantified.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is probed with a primary antibody specific for LC3. An appropriate secondary antibody is used for detection.
- **Analysis:** The levels of LC3-I and LC3-II are visualized. Treatment with **Sar405** results in a dose-dependent inhibition of the conversion of LC3-I to LC3-II.[4]

Therapeutic Potential and Conclusion

The development of **Sar405** provided a unique pharmacological tool to investigate the biology of Vps34 and autophagy.[5] Preclinical studies have shown that by inhibiting this pro-survival pathway, **Sar405** can synergize with other anticancer agents. Notably, combining **Sar405** with the FDA-approved mTOR inhibitor everolimus results in a significant synergistic reduction in the proliferation of renal tumor cells in vitro.[1][11] This provides a strong rationale for the therapeutic application of Vps34 inhibitors in oncology.[1][3]

In conclusion, **Sar405** is a landmark compound in the study of autophagy. Its discovery through systematic screening and optimization has yielded a highly potent and selective tool that has been instrumental in elucidating the roles of Vps34 in vesicle trafficking and autophagy. Its demonstrated synergy with mTOR inhibitors highlights the potential for targeting this fundamental cellular process in cancer therapy.

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References

- 1. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VPS34 Inhibitor, SAR405 | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. SAR405 | Autophagy | PI3K | TargetMol [targetmol.com]
- 11. tandfonline.com [tandfonline.com]
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